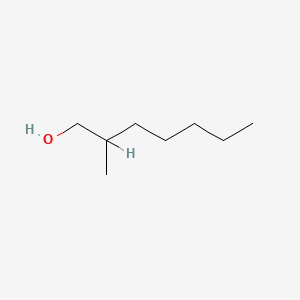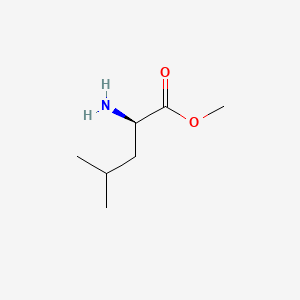
D-Leucine, methyl ester
Overview
Description
“D-Leucine, methyl ester” is a compound with the molecular formula C7H15NO2 . It is an ester derivative of D-Leucine, an unnatural isomer of L-Leucine . It is also known as "Methyl D-leucinate" .
Synthesis Analysis
The synthesis of “D-Leucine, methyl ester” has been studied in various contexts. For instance, optically pure N-acryloyl-(D)-leucine methyl ester (d-Leu-OMe) and N-acryloyl-(L)-leucine methyl ester (l-Leu-OMe) were synthesized and studied using infrared spectroscopy and melting point analysis . Another study discussed the synthesis of peptides with narrow molecular weight distributions via exopeptidase-catalyzed aminolysis of hydrophobic amino-acid alkyl esters .
Molecular Structure Analysis
The molecular structure of “D-Leucine, methyl ester” is characterized by its molecular formula C7H15NO2 . The compound is also associated with the CAS Number 5845-53-4 .
Chemical Reactions Analysis
The chemical reactions involving “D-Leucine, methyl ester” have been explored in various studies. For example, one study discussed the use of D-Leucine, methyl ester in the direct photocatalytic C−H fluorination of leucine methyl ester . Another study highlighted the action of leucyl-leucine methyl ester on cytotoxic lymphocytes, which requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products .
Physical And Chemical Properties Analysis
“D-Leucine, methyl ester” is characterized by its molecular formula C7H15NO2 . The compound is also associated with the CAS Number 5845-53-4 .
Scientific Research Applications
Immune Cell Function and Apoptosis
D-Leucine, methyl ester (D-Leu-OMe), and its derivatives have been studied for their effects on immune cells. Notably, L-Leucine methyl ester (Leu-OMe) has been shown to selectively remove natural killer cell function from human peripheral blood mononuclear cells, with a dependency on monocytes or polymorphonuclear leukocytes (Thiele & Lipsky, 1985). Furthermore, L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) has demonstrated cytotoxic effects on large granular lymphocytes, monocytes, and certain T cells, impacting clonal outgrowth, cellular proliferation, and antibody secretion in Epstein-Barr virus (EBV)-transformed human B cells (Ohlin, Danielsson, Carlsson, & Borrebaeck, 1989).
Lysosomal Function and Disruption
D-Leu-OMe and its variants have been investigated for their role in lysosomal disruption. Leu-OMe causes lysosomal disruption and death of human monocytes, and its interaction with monocytes or granulocytes can result in irreversible loss of natural killer (NK) cell activity (Thiele & Lipsky, 1985). Another study found that L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes, indicating a different mechanism of action than previously thought (Repnik et al., 2017).
Molecular and Material Sciences
In molecular science, optically pure N-acryloyl-(D)-leucine methyl ester and its L-form counterpart have been synthesized and studied for their potential in forming enantiopure polymers and studying intermolecular interactions in polymeric systems (Skey, Hansell, & O’Reilly, 2010). Additionally, amino acid derivatives of D-Leu-OMe, like l-Leucine−phenylacetylene adducts, have been studied for their ability to form hydrogen bonds, chirality transcription, and influence on chain helicity in amphiphilic poly(phenylacetylene)s (Cheuk et al., 2003).
Parasitology
In parasitology, studies have shown that l-Amino acid esters, such as leucine methyl ester (Leu-OMe), can destroy intracellular as well as isolated amastigotes of Leishmania mexicana amazonensis, suggesting a potential role in treating parasitic infections (Alfieri, Zilberfarb, & Rabinovitch, 1987).
Mechanism of Action
Target of Action
D-Leucine, methyl ester, like its parent compound D-Leucine, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of large neutral amino acids such as leucine . It’s important to note that the structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Mode of Action
The activation of mTORC1 (mechanistic target of rapamycin complex 1) by D-Leucine and its derivatives is a two-step process: the cellular uptake by LAT1 and the subsequent activation of mTORC1 following transport . The requirement for mTORC1 activation is more rigorous than that for LAT1 recognition. It additionally requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Biochemical Pathways
D-Leucine, methyl ester, affects the mTORC1 signaling pathway, which is a well-recognized cellular signaling pathway mobilized by amino acids . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival .
Pharmacokinetics
It’s known that the compound is efficiently transported by lat1 . The acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Result of Action
The result of D-Leucine, methyl ester’s action is the activation of mTORC1-mediated signaling, which leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This activation regulates cell growth and metabolism .
Action Environment
The action of D-Leucine, methyl ester, can be influenced by environmental factors. For instance, the acetylation of leucine, which converts it into an anion, can enhance its pharmacokinetic or pharmacodynamic properties . This conversion reveals a way for the rational design of drugs to target anion transporters .
Safety and Hazards
Future Directions
The use of “D-Leucine, methyl ester” and similar compounds in research and therapeutic applications is a topic of ongoing investigation. For instance, one study discussed the potential of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers . Another study highlighted the role of lysosomal function in disease and normal ageing, and the potential for compounds like “D-Leucine, methyl ester” in this context .
properties
IUPAC Name |
methyl (2R)-2-amino-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXUKJJGUSGLS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885225 | |
| Record name | D-Leucine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leucine, methyl ester | |
CAS RN |
23032-21-5 | |
| Record name | D-Leucine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23032-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Leucine, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023032215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Leucine, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Leucine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of D-Leucine, methyl ester impact its interactions in polymeric systems compared to its L-enantiomer?
A1: Research indicates that D-Leucine, methyl ester (D-Leu-OMe) exhibits preferential interactions with its L-enantiomer (L-Leu-OMe) compared to homochiral interactions (D-D or L-L). [] Infrared spectroscopy studies on enantiopure polymers of D-Leu-OMe and L-Leu-OMe, as well as their racemic blend, revealed distinct intermolecular interaction patterns, suggesting stronger interactions in the racemic mixture. This preference for D-L interactions can be attributed to more favorable steric arrangements and dipole alignments. []
Q2: Can D-Leucine, methyl ester be utilized in the synthesis of chiral materials, and what are the potential applications of such materials?
A2: Yes, D-Leucine, methyl ester can be employed as a building block for synthesizing chiral conducting polymers. [] For instance, researchers have successfully synthesized L-leucine-functionalized oligothiophenes, which were then electrochemically polymerized to yield chiral conducting surfaces. These surfaces demonstrated promising properties like electrochemical stability, strong adhesion to electrodes, and unique optical properties in both doped and undoped states. Potential applications of such chiral conducting polymers include chiral sensors, enantioselective electrodes, and advanced optoelectronic devices. []
Q3: What is the substrate specificity of the α-amino acid ester hydrolase from Acetobacter turbidans A.T.C.C. 9325 towards D-Leucine, methyl ester?
A3: The α-amino acid ester hydrolase from Acetobacter turbidans A.T.C.C. 9325 exhibits hydrolytic activity towards D-Leucine, methyl ester. [] This enzyme demonstrates a broad substrate specificity, hydrolyzing various α-amino acid esters, including D-Leucine, methyl ester. Interestingly, the substrate specificity for hydrolysis closely mirrors the acyl-donor specificity for cephalosporin synthesis, with a preference for α-amino acid derivatives. []
Q4: What are the potential antiviral properties of D-Leucine, methyl ester?
A4: Research suggests that D-Leucine, methyl ester exhibits antiviral activity against Coxsackievirus B3 (CVB3). [] In vitro studies have demonstrated that D-Leucine, methyl ester can inhibit CVB3 viral replication and proliferation within infected cells. [] Additionally, D-Leucine, methyl ester effectively suppressed the cytopathic effects caused by CVB3 infection, ultimately improving cell survival rates. These findings highlight its potential for developing novel antiviral therapies targeting CVB3 infections. []
Q5: Can you describe the structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester as determined by X-ray crystallography?
A5: The X-ray crystal structure analysis of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester revealed two crystallographically independent molecules within the unit cell. [] Both molecules adopt a similar open conformation where the tert-butoxycarbonyl group and the D-leucine isobutyl side chain are oriented in a parallel fashion. These molecules stack alternately along the b-axis, forming an infinite sheet structure stabilized by four independent N-H…O=C hydrogen bonds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

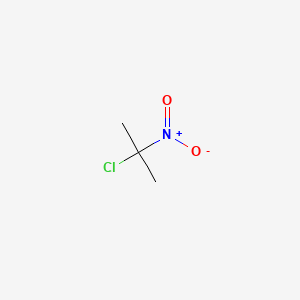
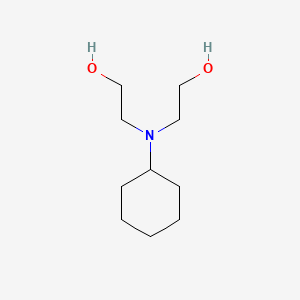
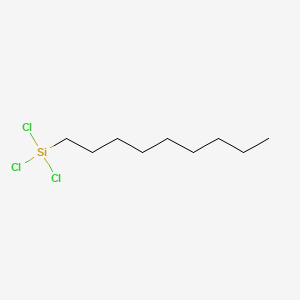
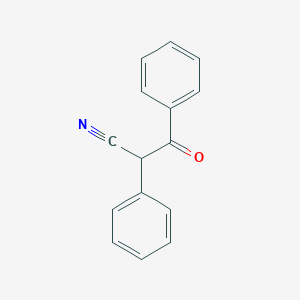

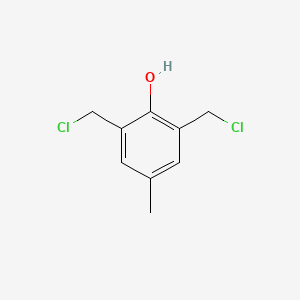
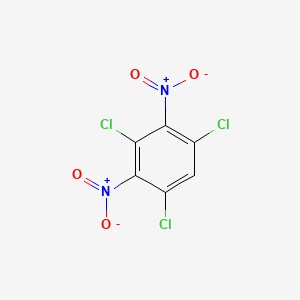
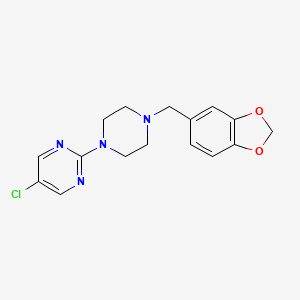
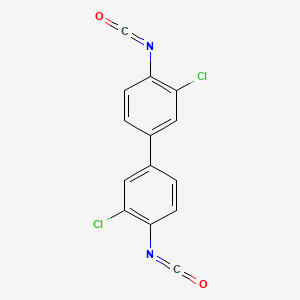

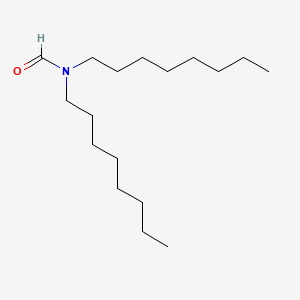

![Ethyl 2-[(aminocarbonyl)amino]acetate](/img/structure/B1596057.png)
